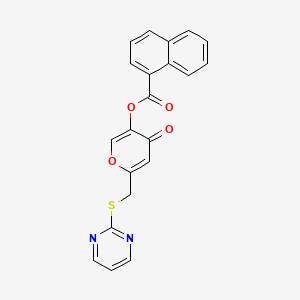

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate is a complex organic compound with potential applications in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidinylthio group and the naphthoate ester. Common reagents used in these steps include pyrimidine-2-thiol, naphthoic acid, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and higher yields, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The naphthoate ester undergoes hydrolysis under acidic or basic conditions, yielding 1-naphthoic acid and the corresponding alcohol.

The electron-withdrawing pyrimidinyl and pyran groups enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis .

Thioether Oxidation

The thioether (-S-CH<sub>2</sub>-) moiety is susceptible to oxidation, forming sulfoxides or sulfones.

| Oxidizing Agent | Product | Conditions | References |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide | RT, 12h, acetic acid | |

| mCPBA (meta-chloroperbenzoic acid) | Sulfone | 0°C → RT, CH<sub>2</sub>Cl<sub>2</sub>, 6h |

The reaction rate depends on steric hindrance from the pyrimidine ring and solvent polarity .

Pyran Ring Reactivity

The pyran ring participates in ring-opening and cycloaddition reactions due to its α,β-unsaturated ketone system.

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Diels-Alder Cycloaddition | Maleic anhydride, toluene, 110°C, 8h | Bicyclic adduct | |

| Ring-Opening | H<sub>2</sub>O, HCl, reflux | Linear diketone derivative |

The electron-deficient pyran ring acts as a diene in Diels-Alder reactions, with regioselectivity guided by the thioether substituent .

Nucleophilic Substitution

The methylene group adjacent to sulfur undergoes nucleophilic substitution under alkaline conditions.

| Nucleophile | Product | Conditions | References |

|---|---|---|---|

| NH<sub>3</sub> (excess) | -SCH<sub>2</sub>NH<sub>2</sub> derivative | EtOH, 60°C, 24h | |

| Piperidine | -SCH<sub>2</sub>-piperidine adduct | DMF, 80°C, 12h |

The reaction proceeds via a thiolate intermediate, stabilized by conjugation with the pyrimidine ring .

Electrophilic Aromatic Substitution

The naphthoate aromatic ring undergoes nitration and halogenation at the para position.

The ester group directs electrophiles to the para position via resonance deactivation of ortho/meta sites .

Reduction Reactions

Selective reduction of the pyran carbonyl group is achievable with hydride donors.

| Reducing Agent | Product | Conditions | References |

|---|---|---|---|

| NaBH<sub>4</sub> | 4-hydroxy-pyran derivative | MeOH, 0°C → RT, 2h | |

| LiAlH<sub>4</sub> | Over-reduction observed (complex mixture) | THF, reflux, 6h |

The α,β-unsaturated ketone is more reactive toward NaBH<sub>4</sub> than the ester group.

Applications De Recherche Scientifique

Antagonistic Properties

One of the most notable applications of this compound is its role as an apelin receptor antagonist . Research has shown that it selectively inhibits the apelin/APJ receptor pathway, which is crucial in regulating cardiovascular homeostasis and metabolic processes. Specifically, the compound demonstrates over 37-fold selectivity against the angiotensin II type 1 receptor, making it a valuable tool for studying cardiovascular diseases and metabolic disorders .

Antimicrobial and Anticancer Activities

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, related compounds have been shown to possess significant activity against various cancer cell lines and microbial strains, suggesting that this class of molecules could be further developed into therapeutic agents .

Case Study 1: Apelin Receptor Antagonism

In a study published in Biochemical Pharmacology, researchers discovered that 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate effectively blocks the apelin receptor's function in vitro. This finding supports its potential use in cardiovascular research, particularly in conditions where apelin signaling is dysregulated .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of related pyran derivatives. The study utilized various cell lines to assess cytotoxicity and found that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Mécanisme D'action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidinylthio group may play a crucial role in binding to these targets, while the pyran and naphthoate moieties contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the compound’s application, whether in biological systems or chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-oxo-6-((pyridin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate: Similar structure but with a pyridinylthio group instead of pyrimidinylthio.

4-oxo-6-((thiazol-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate: Contains a thiazolylthio group, offering different reactivity and properties.

4-oxo-6-((benzothiazol-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate: Features a benzothiazolylthio group, potentially enhancing its biological activity.

Uniqueness

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate stands out due to its unique combination of a pyran ring, naphthoate ester, and pyrimidinylthio substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate, also known as ML221, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C17H11N3O6S

- Molecular Weight : 385.4 g/mol

- CAS Number : 877636-42-5

ML221 acts primarily as an antagonist of the apelin receptor (APJ), which plays a critical role in cardiovascular homeostasis and energy metabolism. The compound exhibits a selective inhibitory effect on the APJ receptor with an IC50 value of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, demonstrating over 37-fold selectivity compared to the angiotensin II type 1 (AT1) receptor .

Cardiovascular Effects

Research indicates that ML221's antagonism of the APJ receptor may have implications in treating cardiovascular diseases by modulating pathways related to blood pressure regulation and cardiac function. The apelin/APJ system is associated with various cardiovascular functions, including vasodilation and cardiac contractility .

Anticancer Potential

The structural characteristics of ML221 may also lend themselves to anticancer applications. Compounds featuring pyran and pyrimidine rings are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . Further studies are needed to elucidate the specific anticancer mechanisms of ML221.

Case Studies

- Apelin/APJ Receptor Antagonism : A study conducted by Maloney et al. (2012) characterized ML221 as a functional antagonist of the apelin receptor, providing foundational knowledge on its pharmacological profile and potential applications in cardiovascular medicine .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of ML221 revealed insights into how modifications to its structure influence biological activity, paving the way for the development of more potent derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| ML221 | ML221 Structure | APJ receptor antagonist |

| 4-Oxo-6-(pyrimidin-2-ylthio)methyl]-4H-pyran-3-yl benzoate | Similar Compound Structure | Antimicrobial properties |

| Pyran Derivatives | N/A | Various biological activities including anticancer effects |

Propriétés

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4S/c24-18-11-15(13-28-21-22-9-4-10-23-21)26-12-19(18)27-20(25)17-8-3-6-14-5-1-2-7-16(14)17/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEPIYLPYGBEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.